1-(2-Bromobenzyl)-4-cyclopentylpiperazine
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Overview
Description
1-(2-Bromobenzyl)-4-cyclopentylpiperazine is an organic compound that belongs to the class of piperazines It features a bromobenzyl group attached to a cyclopentylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromobenzyl)-4-cyclopentylpiperazine typically involves the nucleophilic substitution reaction of 2-bromobenzyl bromide with 4-cyclopentylpiperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromobenzyl)-4-cyclopentylpiperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products include benzoic acids and benzaldehydes.
Reduction: Products include benzyl derivatives.
Scientific Research Applications
1-(2-Bromobenzyl)-4-cyclopentylpiperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromobenzyl)-4-cyclopentylpiperazine involves its interaction with specific molecular targets. It may act as a ligand for certain receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: An organic intermediate with both pyrazole heterocycle and borate functional group.
2-Bromobenzyl chloride: Used in organic synthesis, pharmaceuticals, and agrochemicals.
Uniqueness
1-(2-Bromobenzyl)-4-cyclopentylpiperazine is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its combination of a bromobenzyl group with a cyclopentylpiperazine moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C16H23BrN2 |
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Molecular Weight |
323.27 g/mol |
IUPAC Name |
1-[(2-bromophenyl)methyl]-4-cyclopentylpiperazine |
InChI |
InChI=1S/C16H23BrN2/c17-16-8-4-1-5-14(16)13-18-9-11-19(12-10-18)15-6-2-3-7-15/h1,4-5,8,15H,2-3,6-7,9-13H2 |
InChI Key |
CISTZZYZKHXSBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)CC3=CC=CC=C3Br |
Origin of Product |
United States |
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